N-(5-chloropyridin-2-yl)-2-(2-nitrophenyl)acetamide
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Overview
Description
N-(5-chloropyridin-2-yl)-2-(2-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-(2-nitrophenyl)acetamide typically involves the reaction of 5-chloropyridine-2-amine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-(2-aminophenyl)-N-(5-chloropyridin-2-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-nitrophenyl)acetic acid and 5-chloropyridine-2-amine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-(2-nitrophenyl)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitrophenyl and chloropyridine groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-2-(2-aminophenyl)acetamide: A reduced form with an amine group instead of a nitro group.
N-(5-bromopyridin-2-yl)-2-(2-nitrophenyl)acetamide: A similar compound with a bromine atom instead of chlorine.
N-(5-chloropyridin-2-yl)-2-(4-nitrophenyl)acetamide: A positional isomer with the nitro group in a different position on the phenyl ring.
Uniqueness
N-(5-chloropyridin-2-yl)-2-(2-nitrophenyl)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H10ClN3O3 |
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Molecular Weight |
291.69 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C13H10ClN3O3/c14-10-5-6-12(15-8-10)16-13(18)7-9-3-1-2-4-11(9)17(19)20/h1-6,8H,7H2,(H,15,16,18) |
InChI Key |
JQMDQKNJZRMIEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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